N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide
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Overview
Description
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide involves several steps. One efficient method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent . This reaction yields the desired compound with good purity and yield. The compound is characterized using techniques such as single-crystal X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom in the chloromethylphenyl moiety can be substituted with other functional groups using appropriate reagents.
Hydrogenation: The nitro group can be hydrogenated to form an amine group.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide can be compared with other benzotriazole derivatives, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar chloromethylphenyl moiety but differs in its thiazole ring structure.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound shares the nitrobenzamide group but has a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClN5O3 |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H16ClN5O3/c1-12-6-8-15(11-17(12)22)26-24-18-9-7-14(10-19(18)25-26)23-21(28)16-4-3-5-20(13(16)2)27(29)30/h3-11H,1-2H3,(H,23,28) |
InChI Key |
WKAUWBCVXDFIKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
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